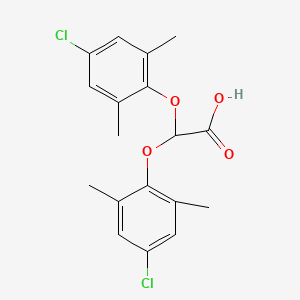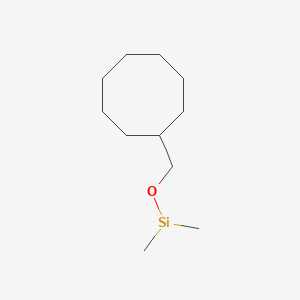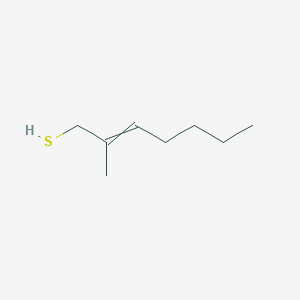
2-Methylhept-2-ene-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylhept-2-ene-1-thiol is an organic compound with the molecular formula C8H16S. It is characterized by the presence of a thiol group (-SH) attached to a heptene backbone, specifically at the second carbon of the heptene chain. This compound is part of the thiol family, known for their distinctive sulfur-containing functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylhept-2-ene-1-thiol can be synthesized through thiol-ene “click” reactions, which involve the radical-mediated addition of thiols to alkenes. This method is highly efficient and specific, often initiated by light or thermal activation . The reaction conditions are typically mild, making it a versatile tool in synthetic chemistry.
Industrial Production Methods
In industrial settings, thiol-ene reactions are employed due to their high efficiency and specificity. The process involves the use of readily available starting materials and reagents, and can be performed under solventless conditions or in environmentally benign media such as water .
Chemical Reactions Analysis
Types of Reactions
2-Methylhept-2-ene-1-thiol undergoes various types of chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: Thiols can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides are often used in nucleophilic substitution reactions with thiols.
Major Products
Oxidation: The major product is a disulfide.
Reduction: The major product is the original thiol.
Substitution: The major product is a thioether.
Scientific Research Applications
2-Methylhept-2-ene-1-thiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methylhept-2-ene-1-thiol primarily involves the formation of thiyl radicals. These radicals undergo anti-Markovnikov addition to alkenes, forming carbon-centered radicals. This process is facilitated by thermal or photochemical radical initiators, resulting in the formation of robust carbon-sulfur bonds .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-heptene: Similar in structure but lacks the thiol group.
1-Heptene, 2-methyl-: Another isomer with a different position of the double bond.
Uniqueness
2-Methylhept-2-ene-1-thiol is unique due to its thiol group, which imparts distinct chemical properties such as higher acidity compared to alcohols and the ability to form disulfides. This makes it particularly useful in thiol-ene click chemistry and various applications in synthetic and medicinal chemistry .
Properties
CAS No. |
61758-09-6 |
|---|---|
Molecular Formula |
C8H16S |
Molecular Weight |
144.28 g/mol |
IUPAC Name |
2-methylhept-2-ene-1-thiol |
InChI |
InChI=1S/C8H16S/c1-3-4-5-6-8(2)7-9/h6,9H,3-5,7H2,1-2H3 |
InChI Key |
GFZQNYBAAPPBLG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=C(C)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Naphthalen-1-yl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14561025.png)
![Benzene, 1,3-bis[1-(4-ethoxyphenyl)-1-methylethyl]-](/img/structure/B14561032.png)
![1,3,6,7,8-Pentamethyl-1,3,6,9-tetraazaspiro[4.5]decane-2,4,10-trione](/img/structure/B14561037.png)
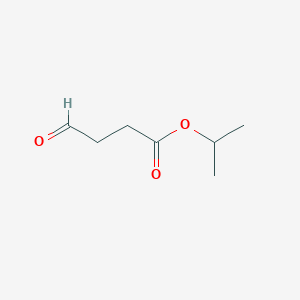
![2,3,5,6-Tetrachloro-4-{[2-(2-hydroxyethoxy)ethyl]amino}benzonitrile](/img/structure/B14561041.png)
![N-(Pyridin-2-yl)-2-[(pyridin-2-yl)amino]cyclohexane-1-carboxamide](/img/structure/B14561043.png)
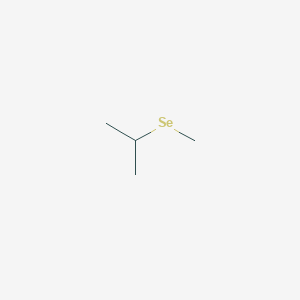

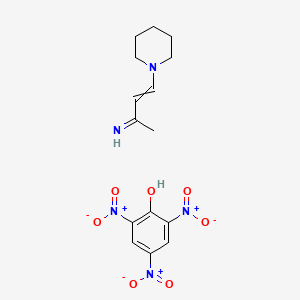
![Benzamide, N-[[4-(dimethylamino)phenyl]methyl]-3,5-dinitro-](/img/structure/B14561071.png)
![6-(4-Chlorophenoxy)-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B14561078.png)
